
cIAP1 E3 ligase inhibitor D19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1-IN-D19 is an inhibitor of E3 ligase activity of cIAP1.
科学的研究の応用
In Vitro Studies
- Ubiquitination Assays : High-throughput assays demonstrated that D19 effectively inhibits cIAP1-mediated ubiquitination. The compound showed a dose-dependent reduction in c-MYC levels across multiple cancer cell lines, indicating its broad applicability in targeting c-MYC-driven tumors .
- Cell Proliferation : Treatment with D19 resulted in reduced proliferation of cancer cells expressing high levels of c-MYC. This effect was observed in various cell lines, confirming the compound's potential as a universal anti-cancer agent targeting c-MYC .
- Senescence Induction : D19 treatment led to pronounced cellular senescence in certain cancer cell lines, as evidenced by β-galactosidase staining assays. This suggests that D19 not only inhibits proliferation but may also induce irreversible growth arrest in cancer cells .
In Vivo Studies
D19 has been evaluated in xenograft models where it demonstrated significant tumor growth inhibition. The compound reduced tumor size and weight by promoting degradation of c-MYC and stabilizing MAD1 levels, thereby disrupting the oncogenic signaling pathways associated with c-MYC .
Case Studies
Study | Model | Findings |
---|---|---|
Study 1 | Human Cancer Cell Lines | D19 reduced c-MYC levels and inhibited cell proliferation across eight different cancer types. |
Study 2 | Xenograft Models | Significant reduction in tumor size and weight; enhanced MAD1 stabilization observed. |
Study 3 | Senescence Assays | Induced cellular senescence in treated cells, suggesting a mechanism for growth arrest. |
Clinical Implications
The ability of D19 to modulate cIAP1 activity presents a promising therapeutic strategy for treating cancers characterized by aberrant c-MYC expression. By pharmacologically inhibiting cIAP1, D19 may enhance the effectiveness of existing therapies and provide a novel approach for targeting resistant tumors.
Potential Combination Therapies
D19's mechanism suggests potential synergistic effects when combined with other treatments:
- Smac Mimetics : While Smac mimetics enhance cIAP1 activity and promote tumor growth via destabilization of MAD1, D19 could counteract this effect by inhibiting cIAP1, thus providing a dual approach to managing tumor progression .
- BET Inhibitors : Compared to BET inhibitors like JQ1, which selectively reduce c-MYC levels in some cell lines, D19 shows efficacy across a broader range of cancer types .
化学反応の分析
Mechanism of Action and Biochemical Interactions
D19 inhibits cIAP1's E3 ubiquitin ligase activity by binding to its RING domain, which is critical for interactions with E2 ubiquitin-conjugating enzymes (e.g., UbcH5b). Key biochemical reactions include:
- Stabilization of E2-E3 Complex : D19 locks the dynamic interaction between cIAP1 and E2-Ub, preventing successive rounds of ubiquitin transfer .
- Inhibition of Autoubiquitination : D19 reduces cIAP1's self-ubiquitination in vitro (IC₅₀ ≈ 5 µM), as shown in ubiquitination assays .
- Antagonism of Smac Mimetics : Unlike Smac mimetics (e.g., LCL161), which promote cIAP1 dimerization and E3 activity, D19 blocks Smac-induced autoubiquitination by >80% .
Key Biochemical Effects
- MAD1 Stabilization : D19 treatment increases MAD1 protein levels by 3–5 fold in cancer cells, shifting the MAD1/MAX vs. c-MYC/MAX equilibrium .
- c-MYC Reduction : D19 decreases c-MYC protein levels by >50% in eight cancer cell lines, outperforming BET inhibitors like JQ1 in breadth of efficacy .
Pharmacological Development of Analog D19-14
D19-14, an optimized derivative of D19, exhibits enhanced properties:
Physicochemical and Pharmacokinetic Data
Property | D19-14 |
---|---|
Molecular Weight | 385.456 g/mol |
Formula | C₁₈H₁₅N₃O₃S₂ |
Solubility | 10 mM in DMSO |
In Vitro IC₅₀ (cIAP1) | ~2.5 µM |
In Vivo Half-life | >6 hours (mouse) |
- Efficacy : D19-14 reduces tumor c-MYC levels by 70% in xenograft models and inhibits cancer cell proliferation at lower doses than D19 .
- Mechanistic Advantage : Retains the ability to block Smac mimetic-induced cIAP1 activation while improving metabolic stability .
Structural and Functional Insights
特性
CAS番号 |
380640-76-6 |
---|---|
分子式 |
C16H11N3OS2 |
分子量 |
325.4 |
IUPAC名 |
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9- |
InChIキー |
NJUBGVFAHILBQL-RQZCQDPDSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cIAP1 IN-D19; cIAP1-IN D19; cIAP1-IN-D19 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。